Mechanism of Action: Non-Competitive vs. Competitive HMG-CoA Reductase Inhibition
Crilvastatin is a non-competitive inhibitor of HMG-CoA reductase, whereas conventional statins such as simvastatin, lovastatin, and pravastatin are competitive inhibitors [1]. This distinction is critical because non-competitive inhibition is not surmountable by increasing substrate concentration, leading to a different pharmacological profile. While a direct IC50 value for Crilvastatin was not found in the accessible primary literature, its non-competitive mechanism has been consistently reported in multiple primary studies [2]. The competitive statin simvastatin has a reported IC50 of approximately 2.8 nM against rat microsomal HMG-CoA reductase [3].
| Evidence Dimension | Mechanism of HMG-CoA reductase inhibition |
|---|---|
| Target Compound Data | Non-competitive |
| Comparator Or Baseline | Simvastatin, Lovastatin, Pravastatin: Competitive |
| Quantified Difference | Qualitative mechanistic difference |
| Conditions | In vitro enzyme inhibition assays |
Why This Matters
The non-competitive mechanism ensures that Crilvastatin's inhibitory effect is not overcome by elevated substrate levels, a scenario that can limit the efficacy of competitive statins.
- [1] Hajri T, Férézou J, Laruelle C, Lutton C. Crilvastatin, a new 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitor, inhibits cholesterol absorption in genetically hypercholesterolemic rats. Eur J Pharmacol. 1995;286(2):131-6. View Source
- [2] Clerc T, Jomier M, Chautan M, Portugal H, Senft M, Pauli AM, et al. Mechanisms of action in the liver of crilvastatin, a new hydroxymethylglutaryl-coenzyme A reductase inhibitor. Eur J Pharmacol. 1993;235(1):59-68. View Source
- [3] cerivastatin | Ligand Activity Charts. Guide to Pharmacology. Inhibition of rat microsomal HMG-CoA reductase assessed as inhibition of cholesterol synthesis after 30 mins, IC50 = 2.8 nM. View Source
